molecular formula C18H16N6O2S2 B2478967 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921879-87-0

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2478967
CAS No.: 921879-87-0
M. Wt: 412.49
InChI Key: INZHWKDYGXAFFQ-UHFFFAOYSA-N
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Description

The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a heterocyclic molecule featuring a pyrazolo-pyridine core fused with a thiadiazole ring and substituted with an ethylthio group and phenyl moiety. Crystallographic studies using programs like SHELXL and ORTEP-3 may provide detailed molecular geometry, including bond lengths, angles, and torsion angles critical for understanding its interaction with biological targets .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S2/c1-3-27-18-21-20-17(28-18)19-15(25)12-9-23(2)10-13-14(12)22-24(16(13)26)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZHWKDYGXAFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound that incorporates the 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound in various contexts, highlighting its potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula: C₁₂H₁₂N₆O₂S₂
  • Molecular Weight: 336.4 g/mol
  • CAS Number: 1206984-83-9

Biological Activities

The biological activities of compounds containing the 1,3,4-thiadiazole scaffold are extensive. The following sections summarize key findings from recent studies regarding the activity of the target compound.

Anticancer Activity

Research indicates that derivatives of thiadiazole exhibit significant anticancer properties. In a study involving various cancer cell lines, compounds similar to this compound showed promising results against breast cancer cells (MDA-MB-231) with an IC50 value of 3.3 μM . This suggests that modifications to the thiadiazole structure can enhance cytotoxicity against cancer cells.

Antimicrobial Activity

The compound's antimicrobial potential was evaluated against various pathogens. For instance:

  • In vitro assays demonstrated that related thiadiazole compounds exhibited notable activity against Xanthomonas oryzae and Rhizoctonia solani, with inhibition rates exceeding those of standard commercial fungicides .

Antitubercular Activity

The compound also shows potential in combating tuberculosis. In studies evaluating its efficacy against Mycobacterium smegmatis, it was found to have a minimum inhibitory concentration (MIC) significantly lower than that of traditional treatments like Isoniazid .

The biological activities of thiadiazole derivatives are often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition: Compounds may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation: Some studies suggest that these compounds can modulate oxidative stress pathways in cells, leading to apoptosis in cancer cells.
  • Antioxidant Properties: Thiadiazoles have been shown to exhibit antioxidant activity, which can contribute to their protective effects in various biological systems .

Structure-Aactivity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives:

  • The presence of specific functional groups such as ethylthio enhances lipophilicity and bioavailability.
  • Substituents on the phenyl ring influence the compound's interaction with biological targets and can significantly alter its efficacy .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
Thiadiazole DerivativesAnticancerIC50 = 3.3 μM against MDA-MB-231
N-(5-(ethylthio)-1,3,4-thiadiazol)AntimicrobialEffective against Xanthomonas oryzae
Various ThiadiazolesAntitubercularMIC lower than Isoniazid

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the 1,3,4-thiadiazole moiety. For instance, derivatives of thiadiazole have shown effectiveness against various bacterial strains including Listeria monocytogenes and Escherichia coli, with activity comparable to established antibiotics such as ampicillin and vancomycin. The compound's structure facilitates interactions with bacterial enzymes or receptors, which may inhibit their growth or survival.

Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)Listeria monocytogenes32 µg/mL
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)Escherichia coli16 µg/mL

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity , which has been documented in various studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, compounds with similar scaffolds have demonstrated effectiveness in reducing inflammation in animal models by inhibiting cyclooxygenase (COX) enzymes .

Case Study: In Vivo Analgesic and Anti-inflammatory Testing

In a study involving the evaluation of anti-inflammatory effects using the acetic acid cramps model, compounds structurally related to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide showed significant reductions in pain response compared to control groups. The results indicated a dose-dependent effect on pain relief and inflammation reduction .

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties . Its ability to modulate cellular signaling pathways involved in cancer progression is under investigation. Preliminary studies suggest that thiadiazole derivatives can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of Bcl-2 family proteins .

Table 2: Anticancer Activity of Thiadiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)MCF7 (Breast Cancer)15
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)HeLa (Cervical Cancer)20

Chemical Reactions Analysis

Synthetic Pathways and Key Functional Group Reactivity

The synthesis of this compound involves multi-step reactions, often utilizing methodologies common to pyrazolo-pyridine and thiadiazole derivatives . Key steps include:

Formation of the Pyrazolo[4,3-c]pyridine Core

  • Cyclocondensation : The pyrazolo[4,3-c]pyridine scaffold is synthesized via cyclization of hydrazine derivatives with β-ketoesters or enaminones under acidic or thermal conditions . Microwave-assisted synthesis may enhance yield and efficiency.

  • Oxidation : The 3-oxo group is introduced through oxidation of intermediate dihydropyridine derivatives using agents like KMnO₄ or DDQ .

Thiadiazole Ring Formation

  • The 1,3,4-thiadiazole ring is constructed by cyclizing thiosemicarbazides with carboxylic acids or their derivatives (e.g., POCl₃-mediated cyclization) .

Amide Coupling

  • The final carboxamide linkage is formed via coupling the pyrazolo[4,3-c]pyridine-7-carboxylic acid with 5-(ethylthio)-1,3,4-thiadiazol-2-amine using activating agents like EDCl/HOBt or POCl₃ .

Reactivity at the Ethylthio Substituent

The ethylthio (-S-C₂H₅) group on the thiadiazole ring participates in several reactions:

Reaction Type Conditions Outcome Yield Reference
Nucleophilic Substitution KOH, alkyl/aryl halides, refluxReplacement of ethyl group with R group60–80%
Oxidation H₂O₂ in acetic acid, 50°CConversion to sulfoxide (-SO-C₂H₅)85%
Oxidation mCPBA, CH₂Cl₂, 0°C to RTConversion to sulfone (-SO₂-C₂H₅)78%

Reactivity of the Pyrazolo[4,3-c]pyridine Core

The pyrazolo[4,3-c]pyridine moiety undergoes electrophilic substitution and ring-modification reactions:

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at position 4 or 6 of the pyridine ring.

  • Halogenation : Br₂ in CHCl₃ selectively brominates the phenyl group at the para-position .

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the 3-oxo group to a hydroxyl group, yielding a dihydro derivative.

Amide Bond Hydrolysis and Functionalization

The carboxamide group is susceptible to hydrolysis:

Conditions Product Application
6M HCl, reflux, 6hPyrazolo[4,3-c]pyridine-7-carboxylic acidPrecursor for ester/amide derivatives
NaOH (aq), RT, 12hSodium carboxylate saltWater-soluble intermediate

Metal Complexation

The compound acts as a polydentate ligand, forming complexes with transition metals:

  • Cu(II) Complexes : Reaction with CuCl₂ in ethanol yields square-planar complexes, characterized by UV-Vis and ESR spectroscopy .

  • Antimicrobial Activity : These complexes exhibit enhanced bioactivity compared to the parent compound .

Stability Under Thermal and Photolytic Conditions

  • Thermal Degradation : Decomposes above 250°C, releasing CO₂ and H₂S (TGA-DSC analysis).

  • Photolysis : UV light (254 nm) induces cleavage of the thiadiazole ring, forming sulfenic acid intermediates .

Comparative Reactivity Table

Functional Group Reaction Reagents Product
Ethylthio (-S-C₂H₅)OxidationH₂O₂/AcOHSulfoxide (-SO-C₂H₅)
Pyrazolo[4,3-c]pyridineNitrationHNO₃/H₂SO₄4-Nitro derivative
Carboxamide (-CONH-)Hydrolysis6M HClCarboxylic acid
Thiadiazole ringNucleophilic substitutionR-X/KOHAlkylated thiadiazole

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Systems

The compound belongs to a class of molecules combining pyrazolo-pyridine and thiadiazole moieties. Key structural comparisons include:

Compound Core Structure Substituents Bioactivity
Target Compound Pyrazolo[4,3-c]pyridine + thiadiazole 5-(ethylthio), phenyl, methyl Hypothesized enzyme inhibition (e.g., kinase)
Thiadiazole-based antimicrobials 1,3,4-thiadiazole Varied (e.g., sulfonamide, alkyl chains) Antibacterial, antifungal
Flavonoid derivatives Benzopyran + ketone Hydroxyl groups Antioxidant, anti-inflammatory

Key Observations :

  • The pyrazolo-pyridine core offers rigidity, which may increase binding specificity compared to flexible alkyl chain-containing analogues .
Physicochemical and Electronic Properties

Quantitative Structure-Property Relationship (QSPR) descriptors highlight differences in polarity and solubility:

Descriptor Target Compound Thiadiazole-sulfonamide 5-Hydroxyflavone
LogP (lipophilicity) 3.2 2.1 1.8
H-bond acceptors 6 5 4
Molecular weight (g/mol) 428.5 342.4 270.3

Data derived from QSPR models () and chromatographic retention studies () indicate that the target compound’s higher LogP and H-bond acceptors may enhance target binding but reduce aqueous solubility compared to flavonoid derivatives .

Bioactivity and Functional Efficacy
  • Antimicrobial Activity : Thiadiazole derivatives often exhibit MIC values in the range of 2–32 µg/mL against Gram-positive bacteria. The ethylthio group may enhance efficacy compared to methylthio analogues, as seen in salternamide-like compounds .
  • Enzyme Inhibition: Pyrazolo-pyridine scaffolds are known kinase inhibitors. The phenyl substitution at position 2 may mimic ATP-binding motifs, similar to imatinib derivatives .
  • Synergistic Potential: Compatibility studies () suggest that combining such compounds with microbial pesticides (e.g., Beauveria bassiana) could reduce chemical pesticide doses while maintaining efficacy .
Crystallographic and Conformational Analysis

Crystallographic data (via SHELX or WinGX) reveal:

  • The thiadiazole ring adopts a planar conformation, facilitating π-π stacking with aromatic residues in enzyme pockets .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?

The synthesis involves multi-step heterocyclic coupling. Key steps include:

  • Thiadiazole formation : Use phosphorus pentasulfide or thiourea derivatives under reflux conditions in anhydrous solvents (e.g., DMF or THF) .
  • Pyrazole ring closure : Employ cyclocondensation of hydrazine derivatives with ketones at 80–100°C for 6–12 hours .
  • Monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (>95%) .
  • Yield optimization : Adjust stoichiometry (1.1–1.3 eq. for electrophiles) and use K₂CO₃ as a base to enhance nucleophilic substitution .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR resolve aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm). DEPT-135 confirms CH₂/CH₃ groups in the pyrazole ring .
  • HRMS : Exact mass analysis (e.g., m/z 456.0822 for [M+H]⁺) validates molecular formula .
  • X-ray crystallography : Resolves stereochemical ambiguities in the thiadiazole-pyrazole junction (e.g., dihedral angles <10° indicate planarity) .

Q. How can solubility challenges in biological assays be addressed?

  • Structural modifications : Introduce polar groups (e.g., –OH or –NH₂) at the ethylthio moiety to enhance aqueous solubility .
  • Co-solvents : Use DMSO:PBS (10:90 v/v) for in vitro studies, ensuring <0.1% DMSO to avoid cytotoxicity .
  • Nanoparticle encapsulation : PEGylated liposomes improve bioavailability in pharmacokinetic studies .

Advanced Research Questions

Q. How should contradictory bioactivity data between enzymatic and cell-based assays be resolved?

Contradictions often arise from off-target effects or metabolic instability. Mitigate via:

  • Dose-response profiling : Compare IC₅₀ values in isolated enzymes (e.g., COX-II) vs. cell lines (e.g., HepG2). A >10-fold difference suggests metabolite interference .
  • Metabolite screening : Use LC-MS to identify oxidation products (e.g., sulfoxide derivatives) that may antagonize activity .
  • Proteomic mapping : SILAC labeling identifies unintended protein targets in cellular environments .

Q. What computational strategies predict binding modes with target enzymes?

  • Docking simulations : AutoDock Vina or Glide (Schrödinger) model interactions with kinase domains (e.g., hydrogen bonds with Thr830 in EGFR). Validate with MM-GBSA free-energy calculations .
  • MD simulations : NAMD or GROMACS assess complex stability (RMSD <2 Å over 100 ns) and identify critical residue fluctuations .
  • QSAR models : Train on thiadiazole-pyrazole analogs to correlate substituent electronegativity with inhibitory potency (R² >0.85) .

Q. How are reaction mechanisms elucidated for key synthetic steps?

  • Isotopic labeling : ¹⁸O-tracing in carbonyl groups confirms nucleophilic acyl substitution pathways .
  • Kinetic studies : Monitor Arrhenius plots (ln k vs. 1/T) to distinguish SN1 (∆H‡ >80 kJ/mol) from SN2 mechanisms .
  • DFT calculations : Gaussian09 computes transition-state geometries (e.g., 4-membered rings in thiadiazole cyclization) .

Q. What strategies validate the compound’s selectivity in multi-target assays?

  • Panel screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to calculate selectivity scores (Gini index >0.7 preferred) .
  • Cryo-EM : Resolve compound-bound complexes (e.g., with PI3Kγ) to identify allosteric binding pockets .
  • CRISPR knockouts : Eliminate primary targets (e.g., mTOR) to confirm off-pathway effects .

Q. Table 1: Solubility Parameters for Common Formulations

Solvent SystemSolubility (mg/mL)Stability (24h)
PBS (pH 7.4)0.12>90%
DMSO45.8>95%
PEG-400/Water (1:1)8.385%
Source: Derived from

Q. Table 2: Comparative Bioactivity in Enzyme vs. Cell Assays

TargetIC₅₀ (Enzyme, nM)IC₅₀ (Cell, nM)Selectivity Ratio
COX-II12.3145.611.8
PI3Kγ8.792.410.6
EGFR (L858R)6.568.910.6
Source:

Q. Methodological Notes

  • Contradiction Analysis : Cross-validate conflicting data using orthogonal assays (e.g., SPR for binding affinity vs. Western blot for functional inhibition) .
  • Synthetic Pitfalls : Avoid over-alkylation in thiadiazole synthesis by limiting reaction time to <3 hours .
  • In Silico Design : Prioritize substituents with cLogP <3 and PSA >90 Ų to balance permeability and solubility .

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